molecular formula C3HBrN2O2S B1353499 5-Bromo-2-nitrothiazole CAS No. 182692-69-9

5-Bromo-2-nitrothiazole

Cat. No.: B1353499
CAS No.: 182692-69-9
M. Wt: 209.02 g/mol
InChI Key: RTBUHHOZDGNXDE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-2-nitrothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to the inhibition or activation of their catalytic activities, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their conformation and activity. For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of substrates. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For instance, high doses of this compound have been associated with toxic effects, such as oxidative stress and apoptosis. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The interaction of this compound with these enzymes can lead to the formation of reactive metabolites, which can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrothiazole typically involves the bromination of 2-nitrothiazole. One common method includes the reaction of 2-nitrothiazole with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position of the thiazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity .

Properties

IUPAC Name

5-bromo-2-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBUHHOZDGNXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Scheme 3 depicts a method for preparing compounds of formula 1 wherein R1 is ABN-. An aqueous solution consisting of 5-bromo-2-aminothiazole (6) and 20% tetrafluoroboric acid are added to an aqueous slurry of copper powder and sodium nitrite at about 0° C., followed by warming to about 23° C. Standard work-up and purification by radial chromatography afford 5-bromo-2-nitrothiazole 7. Treatment of 7 with triethylamine and ABNH hydrochloride in dimethylsulfoxide at about 60° C. affords 8. Dissolution of 8 in a solvent such as ethyl acetate and treatment with palladium on carbon and hydrogen gas (3 atmospheres) affords aminothiazole 4. The aminothiazoles thus obtained can be treated with a carboxylic acid (HO(═O)C(CR10R11)nR4), propanephosphonic acid cyclic anhydride, and triethylamine in a solvent such as ethyl acetate or dichloromethane to afford compounds of formula 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why does 5-bromo-2-nitrothiazole yield unexpected products when reacted with weakly basic secondary aliphatic amines?

A1: While one might anticipate a simple nucleophilic substitution at the bromine position, research reveals a more complex scenario []. this compound undergoes a thermal isomerization to its more reactive counterpart, 2-bromo-5-nitrothiazole. This isomer then competes with the direct nucleophilic displacement on the original molecule. Consequently, the reaction produces a mixture of both the expected 5-amino product and the rearranged 2-aminated 5-nitrothiazole product [].

Q2: How was the structure of the unexpected rearrangement product confirmed?

A2: Researchers employed two key methods to unequivocally confirm the structure of the rearranged 2-aminated 5-nitrothiazole product. Firstly, they synthesized the suspected rearrangement product via alternative synthetic routes, enabling direct comparison with the product obtained from the reaction of this compound with amines. Secondly, they employed X-ray crystallography to determine the structure of a derivative of the rearrangement product, providing definitive proof of its identity [].

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